Ethyl 1-{[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a thiophene ring, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl chloride. This intermediate is then reacted with piperidine derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and piperidine moieties can interact with active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE: is similar to other thiophene and piperidine derivatives, such as:
Uniqueness
The uniqueness of ETHYL 1-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H26N2O5S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 1-(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H26N2O5S2/c1-2-25-18(22)14-7-10-19(11-8-14)17(21)15-5-3-9-20(13-15)27(23,24)16-6-4-12-26-16/h4,6,12,14-15H,2-3,5,7-11,13H2,1H3 |
InChI Key |
IMHDTMJLZPXGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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